molecular formula C20H19NO2 B2759438 4-(4-methylpiperidine-1-carbonyl)-9H-fluoren-9-one CAS No. 325986-19-4

4-(4-methylpiperidine-1-carbonyl)-9H-fluoren-9-one

Cat. No.: B2759438
CAS No.: 325986-19-4
M. Wt: 305.377
InChI Key: IJOCLPMYJPNAEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-methylpiperidine-1-carbonyl)-9H-fluoren-9-one is an organic compound with the molecular formula C20H19NO2 and a molecular weight of 305.37 g/mol . This molecule features a fluoren-9-one backbone substituted with a 4-methylpiperidine carbonyl group, making it a potential versatile intermediate in organic synthesis and materials science research . The presence of the fluorenone core suggests potential applications in the development of organic electronic materials or as a building block for more complex molecular architectures . The 4-methylpiperidine moiety may also make this compound a valuable scaffold in medicinal chemistry for the design and synthesis of novel bioactive molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers can utilize this compound as a key precursor in exploratory synthesis projects.

Properties

IUPAC Name

4-(4-methylpiperidine-1-carbonyl)fluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-13-9-11-21(12-10-13)20(23)17-8-4-7-16-18(17)14-5-2-3-6-15(14)19(16)22/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOCLPMYJPNAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylpiperidine-1-carbonyl)-9H-fluoren-9-one typically involves the reaction of fluorenone with 4-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylpiperidine-1-carbonyl)-9H-fluoren-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenol derivatives .

Scientific Research Applications

4-(4-methylpiperidine-1-carbonyl)-9H-fluoren-9-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(4-methylpiperidine-1-carbonyl)-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2-(4-Methylpiperidine-1-carbonyl)-9H-fluoren-9-one

This isomer substitutes the 4-methylpiperidine carbonyl group at the 2-position of the fluorenone core. While its molecular formula (C₂₀H₁₉NO₂) and weight mirror the target compound, the altered substituent position may influence steric interactions and electronic distribution. For example, substituents at the 2-position are more likely to hinder π-π stacking in biological targets compared to the 4-position. No direct bioactivity data are available, but positional isomerism in fluorenone derivatives is known to modulate receptor binding and solubility ().

Piperidine-Containing Derivatives: 3-Nitro-2,7-bis[2-(1-piperidinyl)ethoxy]-9H-fluoren-9-one

This derivative (C₂₇H₃₁N₃O₅ ) features a nitro group at the 3-position and piperidinyl ethoxy groups at the 2- and 7-positions. It exhibits strong binding to Acinetobacter baumannii BfmR (Glide score: -9.2 kcal/mol ), a key biofilm regulator, suggesting that piperidine-linked substituents enhance affinity for bacterial targets (). In contrast, the target compound’s single 4-methylpiperidine group may offer selective interactions with narrower targets.

O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives

These derivatives, synthesized from 9H-fluoren-9-one oxime, demonstrate potent antimicrobial activity (MIC: 0.156–10 mg/mL ; MBIC: 0.009–1.25 mg/mL ) (). Chlorine substituents enhance anti-Staphylococcus aureus activity via electron withdrawal, while methyl groups improve anti-Candida albicans effects through +I induction. The target compound’s 4-methylpiperidine group, being bulkier and less electronegative, may prioritize membrane interaction over direct enzyme inhibition.

Parent Compound: 9H-Fluoren-9-one

The unsubstituted parent (C₁₃H₈O , MW: 180.20 g/mol ) serves as a baseline. It has a chemiluminescence quantum yield (QY) of 7.3% , which increases significantly in derivatives with electron-donating or rigidifying groups (e.g., carbazole derivatives achieve QY >30%) (). The target compound’s piperidine carbonyl group may moderately enhance QY by stabilizing excited states, though experimental confirmation is needed.

Mechanistic and Functional Insights

  • Antimicrobial Activity: Piperidine-containing derivatives (e.g., 3-nitro-2,7-bis-piperidinyl ethoxy) disrupt bacterial biofilms via protein binding (e.g., BfmR), while carbamoyl-oxymino derivatives depolarize microbial membranes (). The target compound’s piperidine group may similarly enhance membrane permeability.
  • Photophysical Properties: Electron-withdrawing groups (e.g., carbonyl) on fluorenone reduce QY, but conjugation with heterocycles (e.g., piperidine) could mitigate this by extending π-systems ().
  • Toxicity: Analogs like O-aryl-carbamoyl-oxymino derivatives show IC₅₀ values of 10–50 µg/mL in cytotoxicity assays, suggesting that the target compound may require structural optimization to balance efficacy and safety ().

Biological Activity

4-(4-methylpiperidine-1-carbonyl)-9H-fluoren-9-one is a synthetic compound that combines a fluorenone moiety with a piperidine carbonyl group. This unique structure has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

Chemical Structure and Properties

The compound features:

  • Fluorenone Backbone : Known for its stability and reactivity, contributing to various biological interactions.
  • Piperidine Ring : This cyclic amine is often associated with neuropharmacological effects and has been linked to several therapeutic targets.

Biological Activity Overview

Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Properties : Inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis, has been observed in related compounds, indicating potential anticancer effects.
  • Antimicrobial Activity : The ability to inhibit bacterial growth through targeting DHFR pathways has been noted, making it a candidate for developing antimicrobial agents.

1. Inhibition of Dihydrofolate Reductase (DHFR)

Research on similar piperidine-based compounds has shown promising results in inhibiting DHFR:

  • In vitro Studies : Compounds were tested against DHFR, yielding IC50 values ranging from 13.70 µM to 47.30 µM. The most potent derivative demonstrated significant inhibition, suggesting that structural modifications can enhance activity against this target .
CompoundIC50 (µM)Activity
5p13.70 ± 0.25Highest inhibition
5k47.30 ± 0.86Lowest inhibition

2. Anticancer Activity Against Cell Lines

Studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines:

  • Human Lung Carcinoma (A549) and Breast Carcinoma (MDA-MB-231) : The compounds exhibited significant cytotoxicity, indicating their potential as anticancer agents .

The proposed mechanism involves the binding of the compound to the active site of DHFR, disrupting its function and leading to reduced DNA synthesis in proliferating cells. This mechanism is critical for both anticancer and antimicrobial activities.

Molecular Docking Studies

In silico analyses have been conducted to predict the binding affinities of these compounds with DHFR:

  • Docking Results : These studies suggest favorable interactions between the compound and the enzyme's active site, supporting the observed biological activities .

Q & A

Q. What synthetic methodologies are employed for the preparation of 4-(4-methylpiperidine-1-carbonyl)-9H-fluoren-9-one?

The synthesis typically involves multi-step organic reactions, including condensation of a fluorenone derivative with 4-methylpiperidine in the presence of a base to facilitate carbonyl coupling. Acylation reactions may require activating agents like carbodiimides to enhance reactivity. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies proton and carbon environments, while Mass Spectrometry (MS) confirms molecular weight. Infrared (IR) spectroscopy verifies carbonyl and piperidine functional groups. For crystalline samples, X-ray diffraction provides definitive structural elucidation .

Q. What are the key considerations for handling and storing this compound to ensure stability?

Store in a desiccator under inert gas (e.g., nitrogen) to prevent hydrolysis of the carbonyl group. Use amber vials to protect against photodegradation. Avoid prolonged exposure to moisture or acidic/basic conditions, which may degrade the piperidine moiety .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in the piperidine acylation step?

Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Using high-boiling solvents (e.g., DMF) to enhance reaction kinetics.
  • Employing coupling agents like HATU or DCC to improve acylation efficiency.
  • Microwave-assisted synthesis to reduce reaction time and improve selectivity .

Q. What strategies are recommended for resolving crystallographic data inconsistencies during structural refinement?

For ambiguous X-ray data, use SHELX programs (e.g., SHELXL) to refine twinned or high-disorder structures. Implement restraints for flexible piperidine rings and validate hydrogen bonding networks with PLATON. High-resolution data (≤1.0 Å) improves accuracy .

Q. How do competing reaction pathways affect the synthesis, and how can they be controlled?

Competing pathways include over-acylation or fluorenone ring oxidation. Control measures:

  • Monitor reaction progress via TLC to terminate at the desired step.
  • Use protective groups (e.g., Fmoc) for selective functionalization.
  • Adjust stoichiometry to favor mono-acylation over di-substitution .

Q. What approaches are used to investigate the bioactivity and target interactions of this fluorenone derivative?

  • In vitro assays: Measure enzyme inhibition (e.g., kinase assays) using fluorescence-based substrates.
  • Molecular docking: Simulate binding affinities with targets like GPCRs or proteases using AutoDock Vina.
  • Interaction studies: Employ Surface Plasmon Resonance (SPR) or ITC to quantify binding thermodynamics .

Methodological Notes

  • Data Contradiction Analysis: Cross-validate spectroscopic and crystallographic data to resolve discrepancies. For example, NMR chemical shifts inconsistent with X-ray results may indicate dynamic conformations in solution .
  • Experimental Design: Use Design of Experiments (DoE) to optimize synthesis parameters (temperature, solvent, catalyst) systematically .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.